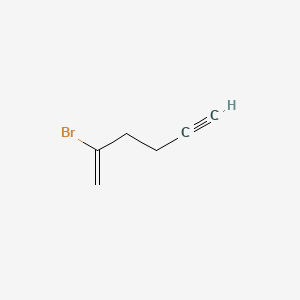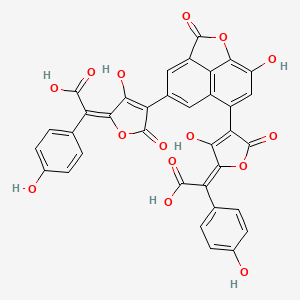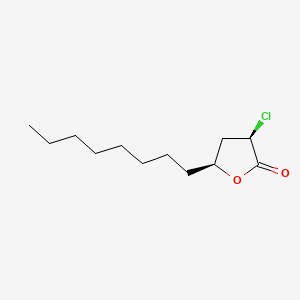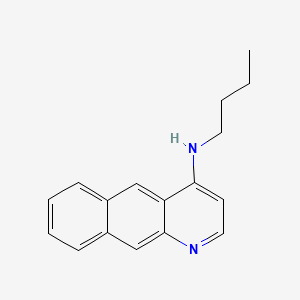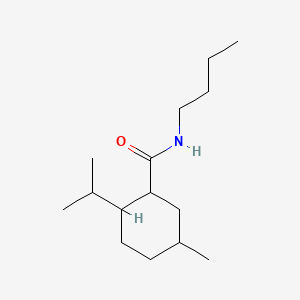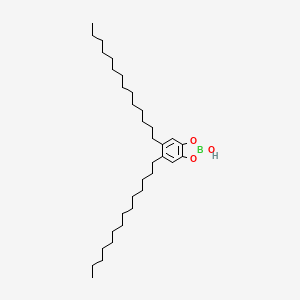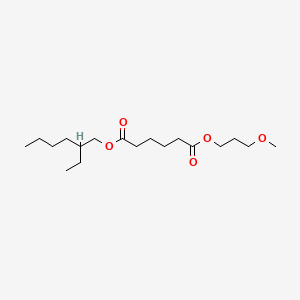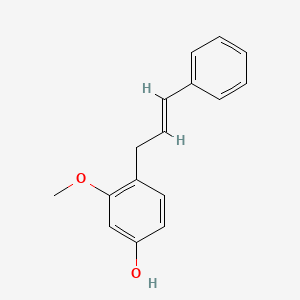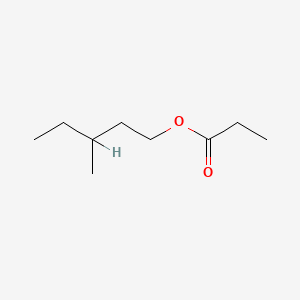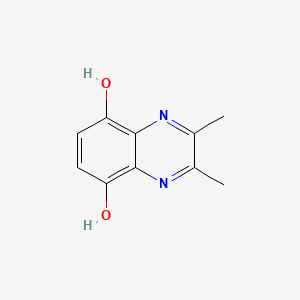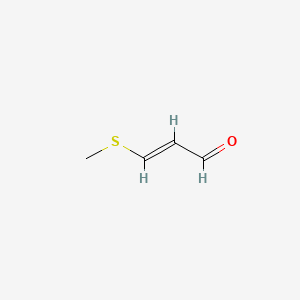
3-(Methylthio)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)acrylaldehyde is an organic compound with the molecular formula C4H6OS. It is characterized by the presence of a methylthio group (-SCH3) attached to the acrylaldehyde structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylthio)acrylaldehyde can be synthesized through several methods. One common approach involves the base-catalyzed addition of methanethiol to acrolein, resulting in the formation of 3-(methylthio)propionaldehyde . This reaction typically requires a basic catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional purification steps to remove impurities and ensure the compound meets industrial standards. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acrylaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)acrylaldehyde involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the electrophilic aldehyde group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methylthio group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Acrolein: A simpler unsaturated aldehyde with similar reactivity but lacking the methylthio group.
3-(Methylthio)propionaldehyde: Similar structure but with a saturated aldehyde group.
Methanethiol: Contains the methylthio group but lacks the aldehyde functionality.
Uniqueness
3-(Methylthio)acrylaldehyde is unique due to the combination of the methylthio group and the unsaturated aldehyde structure. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
82045-60-1 |
|---|---|
Molecular Formula |
C4H6OS |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
(E)-3-methylsulfanylprop-2-enal |
InChI |
InChI=1S/C4H6OS/c1-6-4-2-3-5/h2-4H,1H3/b4-2+ |
InChI Key |
GMTLWWYVRPTAIY-DUXPYHPUSA-N |
Isomeric SMILES |
CS/C=C/C=O |
Canonical SMILES |
CSC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


